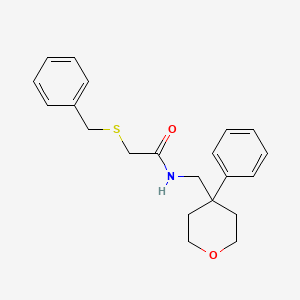

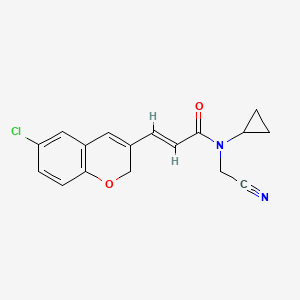

![molecular formula C13H22N2O B3002388 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide CAS No. 1281130-22-0](/img/structure/B3002388.png)

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds is described, involving the coupling reaction of carboxylic acids with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of antiallergic N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamides is reported, which involves the synthesis of piperidinoalkyl derivatives . These methods could potentially be adapted for the synthesis of "2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide."

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue is determined, revealing protonation on the piperidine ring and the formation of a supramolecular motif . The crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide is also described, showing intermolecular hydrogen bonding and the formation of supramolecular helical chains . These findings suggest that the molecular structure of "this compound" could also exhibit interesting supramolecular features.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, the reactivity of piperidine derivatives can be inferred from the synthesis and biological evaluation of related compounds. For instance, the synthesis of 4,4-disubstituted piperidines involves alkylation reactions , and the iterative asymmetric dihydroxylation is used to synthesize stereoisomeric piperidines . These reactions could be relevant to the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their structure and substituents. The papers discuss the antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides , the antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides , and the anticonvulsant properties of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides . These biological activities are indicative of the potential pharmacological properties of "this compound," which may also possess unique physical and chemical properties due to its specific functional groups.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methyl-N-[(1-prop-2-ynylpiperidin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-4-7-15-8-5-6-12(10-15)9-14-13(16)11(2)3/h1,11-12H,5-10H2,2-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNJETMNBYORAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1CCCN(C1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)